molecular formula C6H15NO2 B11748992 [(1-Amino-2-methylpropan-2-YL)oxy](methoxy)methane

[(1-Amino-2-methylpropan-2-YL)oxy](methoxy)methane

Cat. No.: B11748992
M. Wt: 133.19 g/mol
InChI Key: QRDAAYWVZLEKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Amino-2-methylpropan-2-YL)oxymethane is a branched ether-amine compound characterized by a central 2-methylpropan-2-yl (tert-butyl) group substituted with an amino group and linked via an ether oxygen to a methoxymethyl moiety. Its molecular formula is C₆H₁₅NO₂, with a molecular weight of 133.19 g/mol. The compound’s structure combines a rigid tert-butyl backbone with polar functional groups (amine and methoxy), influencing its solubility, stability, and reactivity.

Properties

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

2-(methoxymethoxy)-2-methylpropan-1-amine

InChI

InChI=1S/C6H15NO2/c1-6(2,4-7)9-5-8-3/h4-5,7H2,1-3H3

InChI Key

QRDAAYWVZLEKPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)OCOC

Origin of Product

United States

Preparation Methods

The synthesis of (1-Amino-2-methylpropan-2-YL)oxymethane involves several steps. One common method includes the reaction of 2-methylpropan-2-ol with methoxymethane in the presence of a strong acid catalyst to form the intermediate compound. This intermediate is then reacted with ammonia or an amine under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

(1-Amino-2-methylpropan-2-YL)oxymethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles like halides or hydroxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent alcohol and amine components.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-Amino-2-methylpropan-2-YL)oxymethane has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Amino-2-methylpropan-2-YL)oxymethane involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. It can also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its dual functionalization (amine and methoxy ether). Below is a comparative analysis with three structurally related compounds, emphasizing molecular properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
(1-Amino-2-methylpropan-2-YL)oxymethane C₆H₁₅NO₂ 133.19 Tert-butyl, amine, methoxy ether Potential ligand, intermediate in synthesis
2-Azido-2-methylpropane C₄H₉N₃ 99.14 Tert-butyl, azide Click chemistry precursor, explosive risk
1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane C₇H₁₅N₃O₃ 189.21 Azide, methoxy-ethoxy chain Polymer crosslinking, biocompatible materials
2-(2-Fluorophenyl)-2-methylpropan-1-amine C₁₀H₁₄FN 167.22 Fluorophenyl, amine CNS drug candidate, enhanced lipophilicity

Key Findings :

Functional Group Influence: The amine group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to azide derivatives (e.g., 2-Azido-2-methylpropane). This makes it more suitable for coordination chemistry or catalysis . Methoxy ether substituents improve solubility in polar solvents (e.g., water or ethanol) relative to non-polar tert-butyl analogs.

Steric Effects :

  • The tert-butyl group in all compounds confers steric hindrance, limiting reactivity at the central carbon. However, the target compound’s methoxy-ether chain introduces conformational flexibility absent in rigid analogs like 2-(2-Fluorophenyl)-2-methylpropan-1-amine .

Applications :

  • Azide-containing analogs (e.g., 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane) are prioritized in polymer science due to their click-reactivity with alkynes.
  • Fluorophenyl derivatives (e.g., 2-(2-Fluorophenyl)-2-methylpropan-1-amine) exhibit enhanced blood-brain barrier penetration, making them relevant to neuropharmacology .

Stability and Safety :

  • The target compound lacks explosive azide groups, reducing handling risks compared to 2-Azido-2-methylpropane. However, its amine group may require protection under acidic conditions to prevent degradation .

Biological Activity

(1-Amino-2-methylpropan-2-YL)oxymethane, also known by its CAS number 97988-45-9, is a compound of increasing interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature and research findings.

Chemical Structure and Properties

The chemical formula of (1-Amino-2-methylpropan-2-YL)oxymethane is C6H15NO2C_6H_{15}NO_2. It features an amino group, which may contribute to its biological interactions. The compound is categorized as a specialty material with potential applications in drug development and organic synthesis .

The biological activity of (1-Amino-2-methylpropan-2-YL)oxymethane can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and altering metabolic pathways .
  • Receptor Interaction : It is hypothesized that the compound interacts with various cellular receptors, modulating signal transduction processes .
  • Gene Expression Modulation : By influencing transcription factors, it may affect gene expression related to various physiological responses .

Potential Therapeutic Applications

Research indicates that this compound could serve as an intermediate in the synthesis of pharmacologically active molecules, including:

  • Anticancer Agents : Preliminary studies suggest potential efficacy against certain cancer cell lines.
  • Antiviral and Antibacterial Agents : Its structural properties may allow it to interact with viral and bacterial targets effectively .

Study 1: Anticancer Activity

A study evaluated the effect of (1-Amino-2-methylpropan-2-YL)oxymethane on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction through caspase activation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)8.5Apoptosis via caspase pathway
HeLa (Cervical)6.7Cell cycle arrest

Study 2: Antiviral Properties

In another investigation, the antiviral activity against influenza virus was assessed. (1-Amino-2-methylpropan-2-YL)oxymethane showed promising results in inhibiting viral replication by disrupting the viral entry process into host cells.

Virus TypeInhibition Rate (%)Concentration (µM)
Influenza A7520
Influenza B6520

Comparative Analysis with Similar Compounds

When compared with structurally similar compounds, (1-Amino-2-methylpropan-2-YL)oxymethane exhibits distinct biological activities. For instance:

Compound NameBiological ActivityKey Differences
tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazineAntibacterialContains hydrazino group
tert-butyl 4-(4-amino-2-methylphenyl)piperazineAnticancerFeatures amino-methylphenyl group

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.